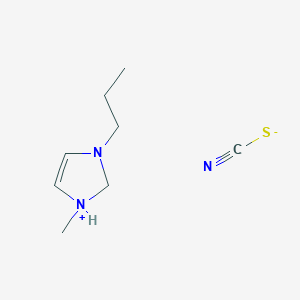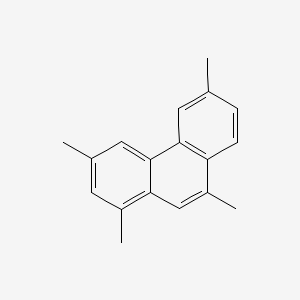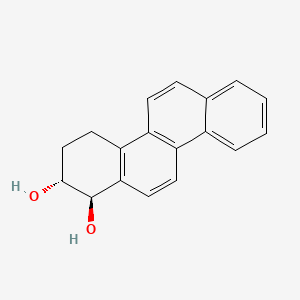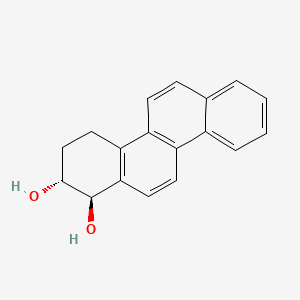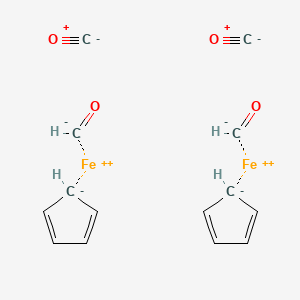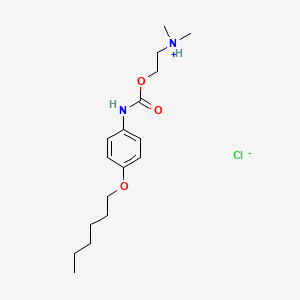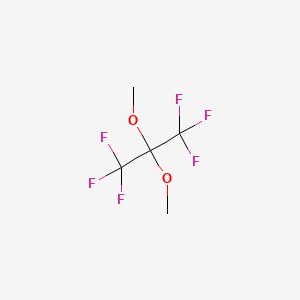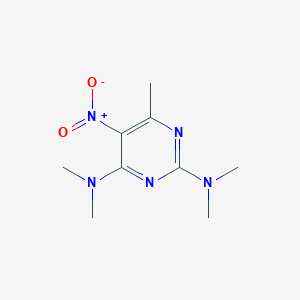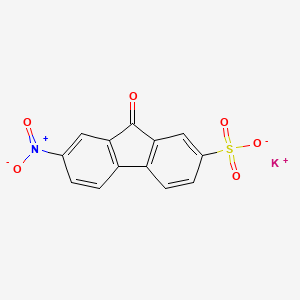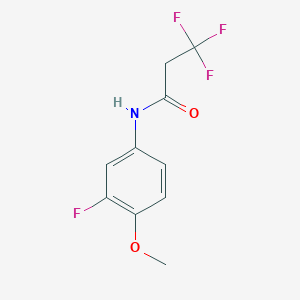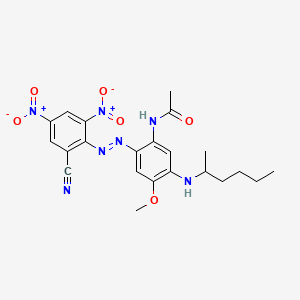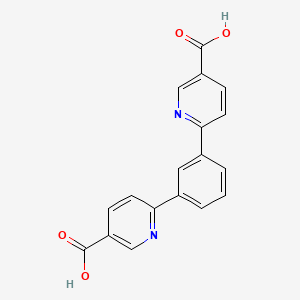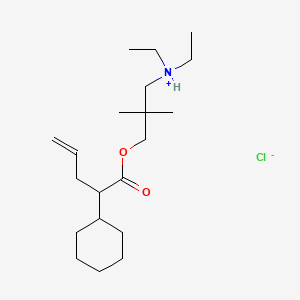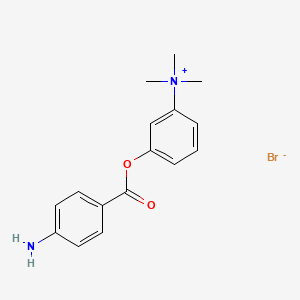
3-(p-Aminobenzoyloxy)phenyltrimethylammonium bromide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(p-Aminobenzoyloxy)phenyltrimethylammonium bromide: is a quaternary ammonium compound with a complex structure. It is known for its diverse applications in various fields, including chemistry, biology, medicine, and industry. The compound is characterized by its unique molecular structure, which includes an aminobenzoyloxy group attached to a phenyltrimethylammonium bromide core.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3-(p-Aminobenzoyloxy)phenyltrimethylammonium bromide typically involves multiple steps. One common method includes the reaction of p-aminobenzoic acid with phenyltrimethylammonium bromide under specific conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions. The product is then purified through recrystallization or other purification techniques to obtain the desired compound in high purity.
Industrial Production Methods: In industrial settings, the production of this compound is scaled up using similar synthetic routes. The process involves the use of large reactors and precise control of reaction conditions to ensure consistent quality and yield. Industrial production also incorporates advanced purification methods to meet the stringent requirements of various applications.
Analyse Des Réactions Chimiques
Types of Reactions: 3-(p-Aminobenzoyloxy)phenyltrimethylammonium bromide undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidation products.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The compound can participate in substitution reactions, where one or more functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Substitution reactions may involve reagents like halogens, acids, or bases, depending on the desired product.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while reduction can produce different reduced forms of the compound.
Applications De Recherche Scientifique
3-(p-Aminobenzoyloxy)phenyltrimethylammonium bromide has a wide range of scientific research applications, including:
Chemistry:
- Used as a reagent in organic synthesis.
- Acts as a catalyst in certain chemical reactions.
Biology:
- Employed in biochemical assays and studies.
- Used as a probe in molecular biology research.
Medicine:
- Investigated for its potential therapeutic properties.
- Utilized in drug delivery systems.
Industry:
- Applied as an additive in various industrial processes.
- Used in the production of specialty chemicals.
Mécanisme D'action
The mechanism of action of 3-(p-Aminobenzoyloxy)phenyltrimethylammonium bromide involves its interaction with specific molecular targets and pathways. The compound can bind to certain receptors or enzymes, modulating their activity. This interaction can lead to various biological effects, depending on the context and application. The exact molecular targets and pathways involved may vary based on the specific use of the compound.
Comparaison Avec Des Composés Similaires
Phenyltrimethylammonium bromide: Shares a similar core structure but lacks the aminobenzoyloxy group.
p-Aminobenzoic acid: Contains the aminobenzoyloxy group but does not have the quaternary ammonium structure.
Uniqueness: 3-(p-Aminobenzoyloxy)phenyltrimethylammonium bromide is unique due to its combination of the aminobenzoyloxy group and the phenyltrimethylammonium bromide core. This unique structure imparts specific chemical and biological properties that are not found in the individual components or other similar compounds.
Propriétés
Numéro CAS |
64048-57-3 |
|---|---|
Formule moléculaire |
C16H19BrN2O2 |
Poids moléculaire |
351.24 g/mol |
Nom IUPAC |
[3-(4-aminobenzoyl)oxyphenyl]-trimethylazanium;bromide |
InChI |
InChI=1S/C16H18N2O2.BrH/c1-18(2,3)14-5-4-6-15(11-14)20-16(19)12-7-9-13(17)10-8-12;/h4-11H,1-3H3,(H-,17,19);1H |
Clé InChI |
ZKNWCLWQEQMFBT-UHFFFAOYSA-N |
SMILES canonique |
C[N+](C)(C)C1=CC(=CC=C1)OC(=O)C2=CC=C(C=C2)N.[Br-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


